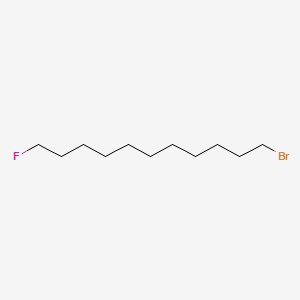1-Bromo-11-fluoroundecane
CAS No.: 463-33-2
Cat. No.: VC3887287
Molecular Formula: C11H22BrF
Molecular Weight: 253.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 463-33-2 |
|---|---|
| Molecular Formula | C11H22BrF |
| Molecular Weight | 253.19 g/mol |
| IUPAC Name | 1-bromo-11-fluoroundecane |
| Standard InChI | InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
| Standard InChI Key | XHFLARUCPXGAEM-UHFFFAOYSA-N |
| SMILES | C(CCCCCF)CCCCCBr |
| Canonical SMILES | C(CCCCCF)CCCCCBr |
Introduction
Chemical Identification and Structural Characteristics
1-Bromo-11-fluoroundecane belongs to the class of haloalkanes, characterized by the presence of both bromine and fluorine substituents on a saturated carbon chain. Its IUPAC name, 1-bromo-11-fluoroundecane, reflects the positions of the halogens on the undecane backbone. The compound’s structural formula is CH₂Br(CH₂)₉CH₂F, with a molecular weight of 253.24 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 463-33-2 | |
| Beilstein Reference | 1699678 | |
| PubChem CID | 122239575 | |
| SMILES Notation | CCCCCCCCCCC(F)Br |
The compound’s linear structure and halogen placement confer distinct electronic and steric properties, influencing its reactivity in substitution and elimination reactions.
Synthesis and Reaction Pathways
Halogen-Exchange Methods
A notable synthesis route involves the substitution of oxygen or sulfur functionalities with fluorine. In a protocol described by Thieme, 1-bromo-11-fluoroundecane is synthesized using potassium fluoride (KF) and a copper(I)–N-heterocyclic carbene complex under nitrogen atmosphere . The reaction proceeds via a nucleophilic substitution mechanism, where fluoride displaces a leaving group (e.g., tosylate or bromide) on the undecane backbone. This method highlights the growing interest in transition metal-catalyzed fluorination strategies for constructing complex halogenated molecules .
Alternative Approaches
While detailed procedures are scarce, analogous haloalkane syntheses suggest potential pathways:
-
Bromination of Fluoroundecane: Direct bromination of 11-fluoroundecane using bromine (Br₂) or HBr in the presence of Lewis acids.
-
Fluorination of Bromoundecane: Halogen exchange using AgF or KF to replace bromine with fluorine, though this may compete with elimination side reactions.
Physical and Chemical Properties
The compound’s physicochemical profile is critical for applications in material science and synthetic chemistry. Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 284°C at 760 mmHg | |
| Density | 1.106 g/cm³ | |
| Refractive Index (n²⁰_D) | 1.445 | |
| Vapor Pressure | 0.00524 mmHg at 25°C | |
| LogP (Partition Coefficient) | 4.86 |
The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or hexane. The refractive index and density align with trends observed in long-chain haloalkanes, where increased chain length and halogen mass elevate these parameters compared to non-halogenated alkanes .
Applications and Industrial Relevance
Organic Synthesis Intermediate
1-Bromo-11-fluoroundecane serves as a bifunctional building block in cross-coupling reactions. The bromine atom can participate in Suzuki or Grignard reactions, while the fluorine may influence electronic properties in resultant molecules . For example, it could be used to synthesize fluorinated surfactants or liquid crystals, where the combination of fluorine’s electronegativity and the long alkyl chain modulates mesophase behavior.
Materials Science
The compound’s lipophilicity and halogen content make it a candidate for:
-
Polymer Modification: As a comonomer to introduce flame-retardant or hydrophobic properties.
-
Surface Coatings: Fluorinated chains reduce surface tension, potentially enhancing water repellency.
Comparative Analysis with Related Compounds
To contextualize its properties, 1-bromo-11-fluoroundecane is compared to structurally similar haloalkanes:
This comparison underscores how halogen identity and chain length modulate physical and chemical behaviors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume